Gallium telluride (GaTe) is a layered, van der Waals semiconductor belonging to the III-VI monochalcogenide family. [, ] It exists in various crystal structures, including monoclinic (most stable), hexagonal, and tetragonal phases. [, , ] GaTe possesses a unique structure characterized by Ga-Ga bonds forming chains along the b-axis, leading to its anisotropic properties. []
Gallium telluride can be synthesized through various methods, including:
Gallium telluride exhibits a layered structure with distinct crystallographic phases, primarily hexagonal and monoclinic forms. The monoclinic phase is characterized by lower symmetry and anisotropic properties, making it suitable for various electronic applications. The typical lattice parameters for the monoclinic phase are approximately Å, Å, and Å with a β angle close to 90 degrees .
The molecular structure is significant in determining the electronic band structure and optical properties of gallium telluride, which are crucial for its applications in photodetectors and other optoelectronic devices.
Gallium telluride participates in several chemical reactions that highlight its semiconductor characteristics:
The mechanism of action for gallium telluride primarily revolves around its semiconductor properties. When exposed to light or electrical stimuli:
This mechanism underpins gallium telluride's utility in photodetectors and photocatalysis.
Gallium telluride possesses several notable physical and chemical properties:
These properties make gallium telluride an attractive candidate for various technological applications.
Gallium telluride has diverse applications across several fields:
Gallium telluride (GaTe) exhibits complex polymorphism, with distinct crystalline phases arising from differences in atomic stacking sequences and synthesis conditions. This structural diversity fundamentally influences its electronic, optical, and mechanical properties.
The thermodynamically stable monoclinic phase (α-GaTe, space group C2/m) features a distorted layered structure with unique atomic coordination. Each gallium atom bonds covalently to three tellurium atoms and one gallium atom, forming Ga-Ga dimers. Crucially, two-thirds of these dimers orient perpendicular to the layers, while the remaining one-third lie nearly in-plane [1] [10]. This arrangement creates zigzag-type van der Waals (vdW) gaps (Fig. 1a), contrasting with the straight gaps in hexagonal polymorphs.
The unit cell comprises 24 atoms, with tetralayer slabs stacked along the [010] direction. Each slab consists of four atomic planes in the sequence Te-Ga-Ga-Te, where intralayer Ga-Te bonds exhibit mixed covalent-ionic character. Stacking disorder commonly occurs due to rotational mismatches between adjacent tetralayers [6] [10]. Experimental lattice parameters reveal significant anisotropy (Table 1):
Table 1: Monoclinic GaTe Unit Cell Parameters
Parameter | Value (nm) | Angle (°) | Source |
---|---|---|---|
a | 0.416 | α = 106.05 | [5] |
b | 0.934 | β = 90 | [5] |
c | 1.086 | γ = 102.8 | [5] |
a | 0.608 | β = 107.204 | [7] |
b | 1.053 | - | [7] |
c | 1.358 | - | [7] |
Discrepancies in reported values stem from growth methods (Bridgman vs. vapor transport) and defect concentrations. The vertical lattice parameter (vdW gap spacing) measures ~1.65–1.70 nm, as confirmed by X-ray diffraction (000L) peaks [6].
The metastable hexagonal phase (β-GaTe, space group P6₃/mmc) forms under kinetic control during low-temperature synthesis. It adopts a high-symmetry structure resembling GaSe, with straight vdW gaps and all Ga-Ga dimers perpendicular to the layers [6] [10]. The unit cell contains 8 atoms with lattice parameters a = 0.408 nm and c = 1.677 nm [6].
This phase is typically stabilized via:
Hexagonal GaTe spontaneously transforms to the monoclinic phase upon annealing above ~500°C, driven by thermodynamic stability [6] [10]. This transition involves Ga-Ga dimer reorientation and layer distortion, detectable via loss of hexagonal X-ray diffraction peaks and emergence of monoclinic signatures.
Phase transitions in GaTe are governed by temperature and epitaxial strain:
Table 2: Phase Transition Triggers and Signatures
Trigger | Transition | Structural Signatures |
---|---|---|
Annealing (>500°C) | Hexagonal → Monoclinic | Disappearance of (000L)ₕ peaks; Emergence of (001)ₘ, (002)ₘ XRD peaks |
Epitaxial Strain | Monoclinic stabilization | RHEED lattice relaxation; Raman peak broadening |
Thickness Reduction | Hexagonal stabilization | Layer-dependent Raman shifts; PL emission at ~1.46 eV |
Interlayer bonding in GaTe arises primarily from weak van der Waals forces, enabling mechanical exfoliation down to monolayers. However, unlike typical vdW materials (e.g., graphite), GaTe exhibits non-negligible interlayer interactions:
Within each tetralayer, bonding exhibits strong covalent-ionic hybridization:
Ga-Ga dimer orientation directly governs anisotropy in monoclinic GaTe:
Figure 1: Structural Schematics(a) Monoclinic GaTe Layer Stacking: Illustrating perpendicular (blue) and in-plane (red) Ga-Ga dimers, zigzag vdW gaps, and Te-Ga-Ga-Te tetralayer sequence.(b) Interlayer Sliding During Deformation: Slip pathways (dashed arrows) showing preferential directions minimizing energy barriers.
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